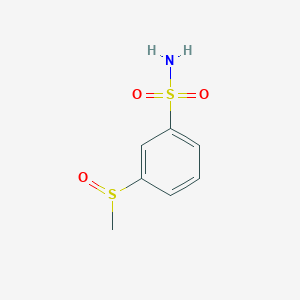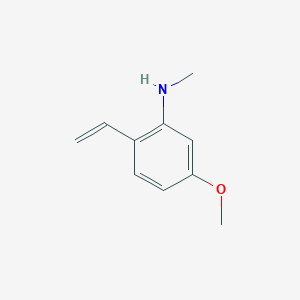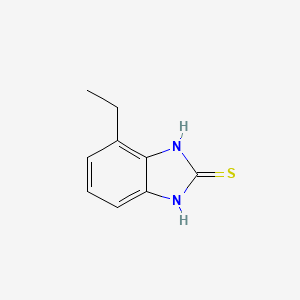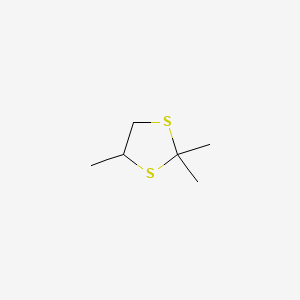
2,2,4-Trimethyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a heterocyclic compound containing two sulfur atoms and is known for its distinctive structure and reactivity.
Métodos De Preparación
2,2,4-Trimethyl-1,3-dithiolane can be synthesized through the cyclization of 1,2-propanedithiol with acetone under acidic conditions . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2,2,4-Trimethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield thiols.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,3-dithiolane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to form stable thioacetal linkages.
Industry: It is used as an extractant and complexing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,3-dithiolane involves its ability to form stable thioacetal linkages with carbonyl compounds. This reactivity is facilitated by the presence of the two sulfur atoms, which can interact with electrophilic centers in other molecules . The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
2,2,4-Trimethyl-1,3-dithiolane can be compared with other similar compounds such as:
1,3-Dithianes: These compounds also contain two sulfur atoms in a six-membered ring but differ in their reactivity and stability.
1,3-Dioxolanes: These compounds contain oxygen atoms instead of sulfur and have different chemical properties and applications.
1,2-Dithiolanes: These compounds have a five-membered ring structure and exhibit different reactivity due to the geometric constraints imposed by the ring.
This compound is unique due to its specific structure and reactivity, which make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5862-53-3 |
|---|---|
Fórmula molecular |
C6H12S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |
Clave InChI |
CRVLTUAGMFKJEA-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC(S1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


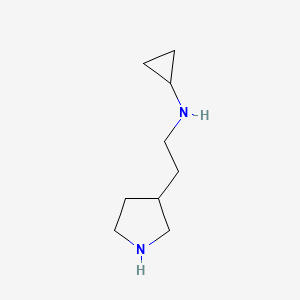
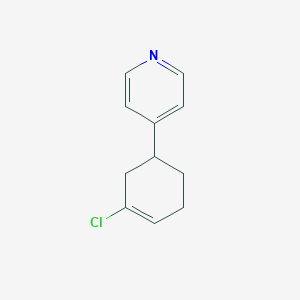
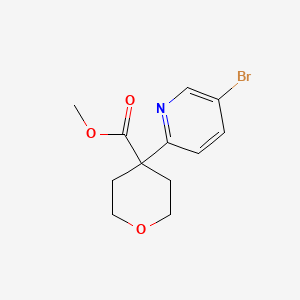
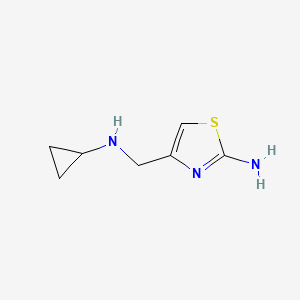
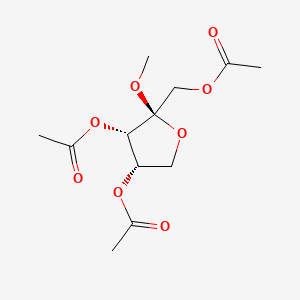
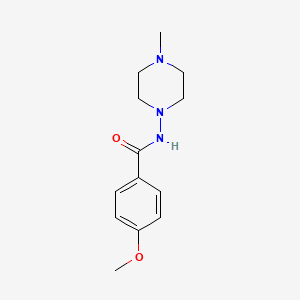
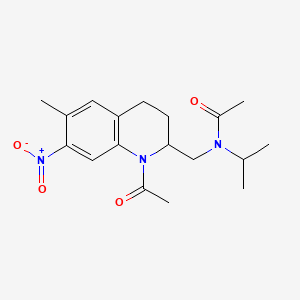
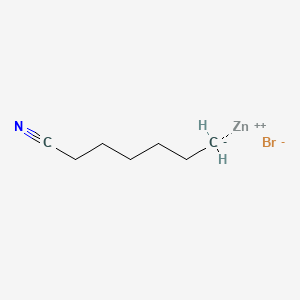
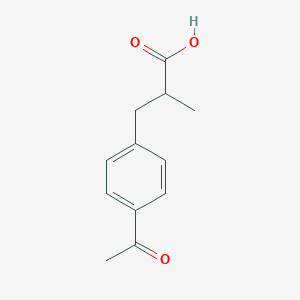
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

